molecular formula C12H12N2O3S B1298808 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one CAS No. 436088-64-1

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one

Cat. No.: B1298808
CAS No.: 436088-64-1
M. Wt: 264.30 g/mol
InChI Key: CPAJIRANTJPFEP-UHFFFAOYSA-N
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Description

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one is a complex organic compound known for its unique spiro structure, which includes a sulfur atom, an oxygen atom, and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure. For instance, the use of a strong base and a polar aprotic solvent can help in achieving the desired product with high yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs. Advanced purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the compound or alter its reactivity.

    Substitution: Common in modifying the phenyl ring or the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler amine or alcohol .

Scientific Research Applications

2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one derivatives: These compounds have similar structures but with different substituents on the phenyl ring or the spiro moiety.

    Spiro compounds: Other spiro compounds with different heteroatoms or functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and spiro structure, which confer unique chemical properties and reactivity. This makes it particularly valuable in research and industrial applications .

Properties

CAS No.

436088-64-1

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-imino-8-phenyl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C12H12N2O3S/c13-11-14-10(15)12(18-11)6-16-9(17-7-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,15)

InChI Key

CPAJIRANTJPFEP-UHFFFAOYSA-N

SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)N=C(S2)N

Canonical SMILES

C1C2(COC(O1)C3=CC=CC=C3)C(=O)NC(=N)S2

Origin of Product

United States

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